molecular formula C16H21N B1623888 Tazadolene CAS No. 87936-75-2

Tazadolene

Cat. No.: B1623888
CAS No.: 87936-75-2
M. Wt: 227.34 g/mol
InChI Key: DOWWDQZIFWLREB-FYWRMAATSA-N
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Description

Tazadolene is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. This compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .

Preparation Methods

The synthesis of tazadolene involves several steps. One of the primary methods includes the reaction of 2-(3-halogenopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride under solvent-free conditions and microwave radiation. The reaction is carried out in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide . This method is efficient and reduces the reaction time significantly.

Chemical Reactions Analysis

Tazadolene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving halogen atoms, can lead to the formation of different derivatives of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Tazadolene exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. It inhibits the reuptake of serotonin and acts as an antagonist at certain serotonin receptors, which helps in modulating pain and mood. Additionally, this compound’s interaction with alpha 2 adrenergic receptors contributes to its analgesic properties .

Comparison with Similar Compounds

Tazadolene is unique compared to other analgesics due to its dual action on serotonergic and adrenergic systems. Similar compounds include:

This compound’s uniqueness lies in its non-opioid nature and its combined analgesic and antidepressant effects, making it a promising candidate for further research and development.

Properties

87936-75-2

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-[(2E)-2-benzylidenecyclohexyl]azetidine

InChI

InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13+

InChI Key

DOWWDQZIFWLREB-FYWRMAATSA-N

Isomeric SMILES

C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3

SMILES

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3

Origin of Product

United States

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